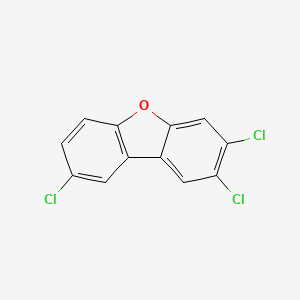

2,3,8-Trichlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,8-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNSNNOYACKRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205749 | |

| Record name | 2,3,8-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-32-5 | |

| Record name | 2,3,8-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,8-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,8-Trichlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,8-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGT8F9S3ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Anthropogenic Sources of 2,3,8 Trichlorodibenzofuran

Unintentional Formation Mechanisms in Industrial Processes

The formation of 2,3,8-Trichlorodibenzofuran is a consequence of specific chemical reactions under particular industrial conditions. It arises as a trace contaminant in the synthesis of other chlorinated compounds and is also generated during thermal processes involving organic matter and chlorine.

By-product Formation during the Manufacturing of Chlorinated Compounds

A significant pathway for the formation of this compound is as an impurity during the production of chlorinated chemicals. Technical-grade pentachlorophenol (B1679276) (PCP), a wood preservative, has been identified as a source of various PCDFs, including trichlorodibenzofurans. who.int The manufacturing process of PCP can lead to the formation of several PCDF congeners. who.int While not always explicitly singling out the 2,3,8-trichloro isomer, the conditions of PCP synthesis are conducive to the formation of a range of PCDF congeners.

The production of PCP involves the chlorination of phenol, and under certain process conditions, precursor molecules can undergo reactions to form dibenzofurans, which are subsequently chlorinated. The specific isomers formed, including this compound, depend on the reaction conditions and the purity of the starting materials.

Table 1: Impurities Found in Technical-Grade Pentachlorophenol

| Impurity Class | Specific Compounds/Congeners |

|---|---|

| Chlorinated Phenols | Tetrachlorophenol, Trichlorophenol |

| Polychlorinated Dibenzodioxins (PCDDs) | Hexachlorodibenzo-p-dioxins (HxCDD), Heptachlorodibenzo-p-dioxins (HpCDD), Octachlorodibenzo-p-dioxin (OCDD) |

| Polychlorinated Dibenzofurans (PCDFs) | Trichlorodibenzofurans, Tetrachlorodibenzofurans (TCDFs), Pentachlorodibenzofurans (PeCDFs), Hexachlorodibenzofurans (HxCDFs), Heptachlorodibenzofurans (HpCDFs), Octachlorodibenzofuran (OCDF) |

This table is illustrative of the types of impurities found in technical-grade pentachlorophenol, which can include various PCDF congeners.

Generation via Thermal Reactions and Combustion Processes

Thermal processes, particularly combustion, are a major source of this compound. nih.gov The incineration of municipal solid waste, hazardous waste, and medical waste can lead to the formation of PCDDs and PCDFs. nih.gov These compounds can be formed through two primary mechanisms: formation from precursor compounds or de novo synthesis.

In the precursor pathway, chlorinated aromatic compounds present in the waste, such as polychlorinated biphenyls (PCBs), can be converted into PCDFs at high temperatures. epa.gov The combustion of materials containing PCBs is a known source of various PCDF congeners. epa.gov

The de novo synthesis pathway involves the reaction of carbon, oxygen, hydrogen, and chlorine from various sources within the combustion process. At temperatures typically ranging from 200 to 650°C, these elements can combine on the surface of fly ash particles to form PCDFs.

Specific Contributions from Major Anthropogenic Activities

Several key anthropogenic activities have been identified as significant sources of PCDF emissions, including this compound.

Municipal solid waste incinerators are a well-documented source of PCDFs. musami.ptiges.or.jpeuropa.eu The composition of the waste, the design of the incinerator, and the operating conditions all influence the amount and types of PCDFs formed. europa.eu Modern incinerators with advanced emission control technologies have significantly reduced these emissions. nih.gov

The historical and ongoing use and disposal of products containing chlorinated compounds also contribute to environmental releases. For instance, the improper disposal or accidental burning of wood treated with PCP can release the contained PCDF impurities into the environment. Similarly, fires involving electrical equipment containing PCBs can be a significant source of PCDFs.

Table 2: Major Anthropogenic Sources of Polychlorinated Dibenzofurans (including this compound)

| Source Category | Specific Activity/Process |

|---|---|

| Industrial Chemical Production | Manufacturing of chlorinated compounds like pentachlorophenol |

| Waste Incineration | Municipal solid waste incineration, Hazardous waste incineration, Medical waste incineration |

| Combustion of Fuels and Materials | Burning of wood treated with chlorinated preservatives, Fires involving PCB-containing equipment |

Environmental Distribution and Transport Dynamics of 2,3,8 Trichlorodibenzofuran

Environmental Occurrence and Detection in Various Matrices

2,3,8-Trichlorodibenzofuran is not a commercially produced chemical but is formed as an unintentional byproduct in various industrial and combustion processes. Its presence in the environment is therefore linked to emissions from these sources. While specific quantitative data for this compound are not widely available in the literature, the general distribution of PCDFs allows for an informed understanding of its likely occurrence.

PCDFs, including trichlorinated congeners, have been detected in a wide range of environmental matrices globally. These compounds are released into the atmosphere from sources such as municipal and industrial waste incinerators, metallurgical industries, and the burning of fossil fuels and wood. epa.gov Atmospheric deposition is a primary mechanism for their distribution into terrestrial and aquatic ecosystems.

Once in the environment, due to their hydrophobic nature, PCDFs strongly adsorb to organic matter in soil and sediments. Consequently, these compartments act as significant environmental sinks and long-term reservoirs for these compounds. From soil, there can be some limited transport to plants, and in aquatic systems, they are primarily found in the sediment rather than the water column.

The following table summarizes the environmental matrices where this compound is likely to be detected, based on the known behavior of PCDFs.

Table 1: Potential Environmental Occurrence of this compound

| Environmental Matrix | Likelihood of Detection | Primary Transport/Deposition Mechanism |

|---|---|---|

| Air | Low to Moderate | Atmospheric transport from combustion sources |

| Soil | High | Wet and dry atmospheric deposition |

| Sediment | High | Deposition from the water column and runoff |

| Water | Low | Primarily in suspended particulate matter |

Environmental Partitioning Behavior and Inter-Compartmental Exchange

The environmental partitioning of this compound is largely dictated by its high octanol-water partition coefficient (Kow), which indicates a strong tendency to partition into organic phases rather than water. This behavior is central to its movement and distribution between different environmental compartments.

In the atmosphere, this compound can exist in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases is dependent on temperature and the concentration of atmospheric particles. This association with particles facilitates its long-range atmospheric transport.

In aquatic environments, its low water solubility and high hydrophobicity mean that it will rapidly partition from the water column to suspended organic matter and bottom sediments. The equilibrium partitioning (EqP) theory suggests that the concentration of a nonionic organic chemical in sediment is in equilibrium with the concentration in the interstitial (pore) water and the benthic organisms. clu-in.org The organic carbon content of the sediment is a key factor in determining the extent of this partitioning. clu-in.org

The inter-compartmental exchange of this compound is a slow process. Volatilization from water surfaces can occur, returning the compound to the atmosphere. Resuspension of contaminated sediments can re-introduce it into the water column. Leaching from contaminated soils into groundwater is generally considered to be a minor transport pathway due to its strong adsorption to soil organic matter.

Abiotic Degradation Pathways

Abiotic degradation processes are key mechanisms that can lead to the transformation of this compound in the environment. These processes occur without the involvement of biological organisms.

Photodegradation, or photolysis, is a significant abiotic degradation pathway for PCDFs. This process involves the breakdown of the molecule by light energy, particularly in the ultraviolet (UV) spectrum. For PCDFs, the primary photodegradation reaction is reductive dechlorination, where a chlorine atom is removed from the aromatic ring.

The rate of photodegradation is influenced by several factors, including the wavelength and intensity of light, the medium in which the compound is present, and the presence of other substances that can act as photosensitizers. Studies on other PCDF congeners have shown that photodegradation rates are generally faster for less chlorinated congeners. The direct photolysis of PCDFs in aqueous systems can be a slow process; however, the presence of naturally occurring photosensitizers in water, such as humic acids, can significantly enhance the degradation rate.

Table 2: Factors Influencing the Photodegradation Kinetics of this compound

| Factor | Influence on Photodegradation Rate |

|---|---|

| Light Intensity | Higher intensity generally leads to a faster rate. |

| Wavelength | UV radiation is most effective. |

| Environmental Matrix | Rates can differ in water, soil, and air. |

| Presence of Photosensitizers | Can significantly increase the degradation rate. |

Besides photodegradation, other abiotic transformation mechanisms for PCDFs are generally limited due to their chemical stability.

Hydrolysis: The ether linkage and the carbon-chlorine bonds in the dibenzofuran (B1670420) structure are generally resistant to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Oxidation/Reduction: In certain specific environments, such as those containing strong oxidizing or reducing agents, some transformation of PCDFs may occur. However, under most natural environmental conditions, these processes are not considered to be major contributors to the degradation of this compound. The identification of specific abiotic degradation pathways often requires compound-specific isotope analysis to distinguish them from concurrent biological degradation processes. dtic.mil

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Due to its high lipophilicity, this compound has a significant potential for bioaccumulation in living organisms.

Once in an organism, it tends to accumulate in fatty tissues. The extent of bioaccumulation is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. For hydrophobic compounds like PCDFs, there is a general trend of increasing bioaccumulation potential with an increasing number of chlorine atoms, up to a certain point where the large molecular size may hinder uptake across biological membranes.

While a specific BCF for this compound is not available in the reviewed literature, its bioaccumulation potential is expected to be significant. It is likely to be taken up by organisms at the base of the food web, such as plankton and invertebrates, and then transferred to higher trophic levels, including fish, birds, and mammals. This process, known as biomagnification, can lead to progressively higher concentrations of the compound in organisms at the top of the food chain.

The following table provides a qualitative assessment of the bioaccumulation potential of this compound in different types of organisms.

Table 3: Estimated Bioaccumulation Potential of this compound in Ecological Systems

| Organism Type | Trophic Level | Estimated Bioaccumulation Potential |

|---|---|---|

| Aquatic Invertebrates | Primary/Secondary Consumer | High |

| Fish | Secondary/Tertiary Consumer | High |

| Piscivorous Birds | Tertiary/Quaternary Consumer | Very High |

Degradation and Bioremediation Strategies for 2,3,8 Trichlorodibenzofuran Contamination

Microbial Degradation Mechanisms and Pathways

The utilization of microorganisms for the breakdown of environmental pollutants, known as bioremediation, offers a promising and eco-friendly approach. Bacteria and fungi have demonstrated various capabilities in transforming chlorinated dibenzofurans through specific enzymatic actions.

Fungi, particularly white-rot fungi, are known for their powerful lignin-degrading enzymes, which can also act on a wide range of persistent organic pollutants. While specific studies on 2,3,8-trichlorodibenzofuran are limited, research on the closely related isomer, 2,4,8-trichlorodibenzofuran (B1205654) (2,4,8-TCDF), provides significant insights into fungal biotransformation capabilities.

Several fungal strains have been identified for their ability to degrade 2,4,8-TCDF. For instance, four fungal isolates, designated PL1, PL2, PC, and 267, demonstrated the ability to degrade this compound, with degradation rates ranging from 24% to 78%. The most effective strain, PL1, achieved 78% degradation after a 30-day incubation period. During these fungal-mediated processes, key metabolites have been identified, which helps to elucidate the degradation pathways. The detection of intermediates such as 3,5-Dichlorosalicylic acid and 5-Chlorosalicylic acid suggests that the degradation of 2,4,8-TCDF by fungi like PL1 and isolate 267 proceeds through oxidative cleavage and dechlorination steps.

Another notable fungus, an isolate of Cerrena sp. F0607, has also been investigated for its capacity to degrade 2,4,8-TCDF in liquid cultures. This strain exhibited robust production of ligninolytic enzymes, with laccase showing the highest activity. The presence of 2,4,8-TCDF was found to increase the mycelial biomass and the rate of glucose consumption, indicating that the fungus can utilize the contaminant in its metabolic processes. The degradation efficiency of Cerrena sp. F0607 could be further enhanced by the addition of laccase inducers like copper sulfate (B86663) (CuSO₄).

| Fungal Strain | Compound Degraded | Degradation Rate (%) | Incubation Time (days) | Identified Metabolites |

| PL1 | 2,4,8-Trichlorodibenzofuran | 78 | 30 | 3,5-Dichlorosalicylic acid, 5-Chlorosalicylic acid |

| Isolate 267 | 2,4,8-Trichlorodibenzofuran | 58 | 30 | 3,5-Dichlorosalicylic acid, 5-Chlorosalicylic acid |

| Cerrena sp. F0607 | 2,4,8-Trichlorodibenzofuran | - | - | Not specified |

Note: Data presented is for the isomer 2,4,8-trichlorodibenzofuran as a proxy for fungal degradation capacity.

Certain bacterial species have evolved sophisticated enzymatic systems to break down aromatic compounds, including chlorinated dibenzofurans. Among the most studied is Sphingomonas wittichii strain RW1, a bacterium capable of mineralizing dibenzofuran (B1670420) and dibenzo-p-dioxin. nih.gov

Sphingomonas sp. strain RW1 can degrade a range of mono- and dichlorinated dibenzofurans, although its efficiency decreases with higher levels of chlorination. nih.gov The degradation pathway is initiated by a critical enzymatic attack on the aromatic structure. The key enzyme system is a three-component angular dioxygenase. nih.gov This enzyme catalyzes the dioxygenation at the angular position adjacent to the ether bridge, leading to the cleavage of the ether bond and the breakdown of the stable dibenzofuran structure. nih.gov

This initial attack produces unstable hemiacetals that spontaneously rearomatize, effectively breaking the central ring structure in a single step. nih.gov Subsequent enzymes in the pathway, such as extradiol dioxygenases and meta-cleavage compound hydrolases, further process the resulting chlorinated metabolites. nih.gov For many chlorinated dibenzofurans, this process yields corresponding chlorinated salicylates and catechols. nih.gov However, the bacterium's ability to grow on these compounds is limited; for example, it could not utilize monochlorinated dibenzofurans as a sole carbon source, with the exception of 4-chlorodibenzofuran. nih.gov The accumulation of inhibitory intermediates like 3-chlorocatechol (B1204754) can also pose a challenge to the complete degradation process.

Studies on different angular dioxygenases, such as DFDO from Terrabacter sp. strain DBF63 and CARDO from Pseudomonas sp. strain CA10, have shown that these enzymes can act on mono- to trichlorinated dibenzofurans. nih.gov The enzymatic attack typically occurs on the non-chlorinated aromatic ring, highlighting the influence of chlorine substitution patterns on the degradation pathway. nih.gov

While individual microbial strains possess significant degradation capabilities, complex pollutants in real-world environments often require the synergistic action of a microbial community. frontiersin.org Microbial consortia, composed of multiple bacterial and/or fungal species, can achieve more efficient and complete degradation than single-species cultures. frontiersin.org

The advantages of using microbial consortia for bioremediation stem from several factors:

Metabolic Complementarity : Different species within the consortium can perform sequential steps in a degradation pathway. One species might carry out the initial attack on the parent compound, while others break down the resulting intermediates, preventing the accumulation of toxic metabolites. nih.gov

Enhanced Resilience : A diverse microbial community is often more resilient to environmental stressors and the toxicity of the pollutants and their byproducts. mdpi.com

Co-metabolism : Some microbes can degrade pollutants through co-metabolism, where the necessary enzymes are produced during the metabolism of another primary substrate. In a consortium, one species might provide the primary substrate that enables another to degrade the target contaminant. vu.nl

In the context of this compound, a consortium could theoretically combine the oxidative power of fungi like Cerrena sp. with the specific ring-cleavage capabilities of bacteria like Sphingomonas sp. strain RW1. The fungi could perform the initial breakdown and dechlorination, making the resulting molecules more accessible to the bacterial angular dioxygenase system for complete mineralization. Constructing such synthetic consortia through either "top-down" enrichment from contaminated sites or "bottom-up" assembly of known degraders is a key strategy for developing robust bioremediation solutions. frontiersin.orgmdpi.com

Chemical Degradation Approaches

Beyond biological methods, chemical degradation offers alternative strategies for remediating sites contaminated with persistent pollutants like this compound. These approaches often involve advanced oxidation processes (AOPs) that generate highly reactive chemical species.

Advanced oxidation processes often employ powerful oxidizing agents like hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic compounds. nih.gov Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to understand the reaction mechanisms at a molecular level.

While direct studies on this compound are scarce, research on the highly toxic 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) provides valuable mechanistic insights that are likely applicable. nih.gov A DFT study on the reaction between TCDF and H₂O₂ revealed a multi-step process. nih.govacs.org

Formation of a Molecular Complex : The reaction is initiated by the formation of a stable molecular complex between the dibenzofuran molecule and H₂O₂. nih.govacs.org

Nucleophilic Aromatic Substitution : A nucleophilic attack by H₂O₂ on a chlorinated carbon of the TCDF ring occurs. This step, which can be facilitated by water molecules, leads to the formation of an intermediate containing an O-O bond. nih.govacs.org

Homolytic Cleavage : The O-O bond in the intermediate is unstable and undergoes homolytic cleavage, breaking to produce two radical species. nih.govacs.org

The energy barriers for these reaction steps have been calculated, indicating that the process is feasible. acs.org The study also showed that the reaction is pH-dependent, with the anion of hydrogen peroxide (HO₂⁻) reacting more readily with the chlorinated aromatic ring. nih.gov These theoretical findings are crucial for optimizing the conditions of AOPs for the efficient destruction of chlorinated dibenzofurans.

Dechlorination, the removal of chlorine atoms from the aromatic structure, is a critical step in reducing the toxicity of chlorinated dibenzofurans. This can occur through several mechanisms, including reductive dechlorination, which is common under anaerobic conditions.

In anaerobic environments, such as contaminated sediments, microorganisms can use chlorinated compounds as electron acceptors in their respiration process. This results in the sequential removal of chlorine atoms, a process known as reductive dechlorination. Studies on 1,2,3,4-tetrachlorodibenzofuran (B1201123) in river sediments have shown that it is dechlorinated to trichloro- and subsequently dichloro-dibenzofuran congeners. fao.org The primary dechlorination pathway observed was the removal of a chlorine atom to form 1,3,4-trichlorodibenzofuran, followed by further reduction to 1,3-dichlorodibenzofuran. fao.org This lateral dechlorination is significant because it can reduce the toxicity associated with compounds chlorinated at the 2,3,7,8 positions.

From a molecular perspective, the mechanism involves the transfer of electrons to the chlorinated aromatic ring, which weakens a carbon-chlorine (C-Cl) bond, leading to the expulsion of a chloride ion (Cl⁻) and its replacement with a hydrogen atom. The specificity of which chlorine is removed depends on the specific enzymes and the electronic properties of the molecule. epa.gov Understanding these molecular-level processes is essential for predicting the fate of these contaminants in anaerobic environments and for designing effective remediation strategies based on enhancing this natural attenuation process.

Advanced Analytical Methodologies for Detection and Quantification of 2,3,8 Trichlorodibenzofuran

High-Resolution Chromatographic and Mass Spectrometric Techniques for Conformer-Specific Analysis

For the definitive identification and quantification of 2,3,8-trichlorodibenzofuran, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard analytical method. This technique provides the necessary selectivity and sensitivity to differentiate and measure individual PCDF congeners, even at trace levels.

The analysis of PCDFs by HRGC/HRMS is a complex process that involves meticulous sample extraction, extensive cleanup to remove interfering compounds, and sophisticated instrumental analysis. nih.gov Isotope dilution is a common quantification technique, where a known amount of a stable isotope-labeled analog of the target analyte is added to the sample prior to extraction. This internal standard helps to correct for any losses during the sample preparation and analysis process, leading to highly accurate and precise results.

The gas chromatograph separates the different PCDF congeners based on their volatility and interaction with the stationary phase of the chromatographic column. The separated congeners then enter the high-resolution mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio with high precision.

Under electron impact (EI) ionization, trichlorodibenzofurans typically exhibit a prominent molecular ion peak, which is often the base peak in the mass spectrum. The fragmentation pattern is characterized by the sequential loss of chlorine atoms and the loss of a COCl group. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is also a key feature in the identification of these compounds. For a trichlorodibenzofuran, the molecular ion cluster will show a characteristic pattern for a molecule containing three chlorine atoms.

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₅Cl₃O |

| Exact Mass | 273.9457 |

| Characteristic Ions (m/z) | |

| Molecular Ion ([M]⁺) | 274, 276, 278 (isotopic cluster) |

| [M-Cl]⁺ | 239, 241, 243 |

| [M-COCl]⁺ | 211, 213 |

| Note: The relative intensities of the isotopic peaks will depend on the number of chlorine atoms in the ion. |

The high resolution of the mass spectrometer allows for the differentiation of PCDF congeners from other co-eluting chlorinated compounds that may have the same nominal mass but a different exact mass. This level of specificity is crucial for the unambiguous identification and quantification of this compound in complex environmental samples.

Synthetic Methodologies for 2,3,8 Trichlorodibenzofuran and Labeled Analogues in Research

Regiospecific Synthesis of Trichlorodibenzofuran Isomers for Research Standards

The creation of individual trichlorodibenzofuran isomers for use as analytical standards demands high regioselectivity, ensuring that chlorine atoms are placed at the desired positions on the dibenzofuran (B1670420) core. The primary strategy involves constructing the dibenzofuran skeleton from precursor molecules that already contain chlorine atoms in the correct locations. This "pre-chlorination" approach prevents the formation of unwanted isomers that can occur with direct chlorination of the parent dibenzofuran molecule.

A common regiospecific route is the condensation of a chlorinated catechol with a chlorinated phenol, followed by cyclization to form the dibenzofuran ring system. For the synthesis of 2,3,8-trichlorodibenzofuran, this could involve the coupling of a dichlorophenol with a monochlorocatechol, or vice versa, where the chlorine atoms are positioned to yield the desired 2,3,8-substitution pattern upon ring closure. The precise choice of precursors and reaction conditions is critical to control the final product's structure. These unambiguous synthesis methods are vital for producing the pure isomers needed for calibration and identification in analytical methods like gas chromatography-mass spectrometry.

Multi-step Organic Synthesis Strategies (e.g., Chlorination Reactions, Aromatic Substitution)

The construction of this compound is a multi-step process that relies on established organic reactions. While direct chlorination of dibenzofuran is generally avoided for producing specific isomers due to its lack of selectivity, targeted chlorination of functionalized precursors is a key step.

One effective multi-step strategy involves the following general pathway:

Precursor Synthesis: Starting with simpler aromatic compounds like phenols or catechols, specific chlorination patterns are introduced using standard electrophilic aromatic substitution reactions. This ensures the chlorine atoms are in the desired final positions.

Coupling Reaction: A diaryl ether linkage is formed. A classic method is the Ullmann condensation, where a chlorinated phenoxide reacts with a chlorinated halobenzene in the presence of a copper catalyst.

Cyclization: The diaryl ether is then cyclized to form the central furan (B31954) ring. This can be achieved through methods like palladium-catalyzed intramolecular coupling or other ring-closure reactions. For instance, palladium-catalyzed coupling of acetylenes with iodophenols is a known method for constructing the benzofuran (B130515) skeleton, a core component of the dibenzofuran structure.

These strategies provide a controlled, step-by-step assembly of the target molecule, allowing for purification of intermediates and ensuring the final product has the precise 2,3,8-trichloro substitution pattern.

Table 1: Overview of Synthetic Strategies for this compound

| Strategy | Description | Key Reactions | Selectivity |

|---|---|---|---|

| Precursor Assembly | Building the dibenzofuran from specifically pre-chlorinated phenols and catechols. | Ullmann Condensation, Smiles Rearrangement | High |

| Palladium-Catalyzed Routes | Using palladium catalysts to form C-C or C-O bonds to construct the ring system. | Suzuki Coupling, Sonogashira Coupling/Cyclization | High |

| Direct Chlorination | Adding chlorine to the unsubstituted dibenzofuran molecule. | Electrophilic Aromatic Substitution | Low |

Preparation of Isotopically Labeled this compound for Environmental Tracing and Mechanistic Studies

Isotopically labeled analogues of this compound are indispensable tools in environmental science and toxicology. These labeled compounds, most commonly incorporating Carbon-13 (¹³C), serve as internal standards in quantitative analysis, allowing for precise measurement of the native compound in complex environmental samples. They are also used as tracers to study the fate, transport, and degradation of these contaminants in the environment and to investigate their metabolic pathways and mechanisms of action within biological systems.

The preparation of a labeled compound like ¹³C₁₂-2,3,8-trichlorodibenzofuran involves incorporating the isotope at the beginning of the synthetic route. The synthesis starts with a simple, commercially available labeled precursor, such as ¹³C-labeled benzene (B151609) or phenol. This labeled starting material is then carried through the same multi-step, regiospecific synthesis pathway described previously. By building the molecule from labeled precursors, chemists can ensure that the final product contains the isotopic label throughout its carbon skeleton, making it an ideal surrogate for the native compound in analytical and experimental studies.

Table 2: Isotopically Labeled this compound in Research

| Isotope | Label | Application | Purpose |

|---|---|---|---|

| Carbon-13 | ¹³C | Quantitative Analysis | Serves as an internal standard for mass spectrometry to correct for sample loss. |

| Carbon-13 | ¹³C | Environmental Tracing | Tracks the movement and degradation of the compound in soil, water, and air. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon-13 |

| Chlorine |

| Dibenzofuran |

| Phenol |

| Catechol |

| Benzene |

| Copper |

Concluding Perspectives and Future Research Directions on 2,3,8 Trichlorodibenzofuran

Synthesis of Integrated Multi-Disciplinary Research Findings

Direct research on 2,3,8-Trichlorodibenzofuran is exceedingly scarce in the published scientific literature. Consequently, a synthesis of its specific multi-disciplinary research findings is not currently possible. However, by examining the broader class of PCDFs, we can infer some potential characteristics.

PCDFs are persistent organic pollutants (POPs) that are formed as unintentional byproducts in various industrial and combustion processes. rsc.org Their environmental behavior is governed by their low water solubility and high lipophilicity, leading to their accumulation in soil, sediments, and biota. The toxicity of many PCDF congeners is mediated through their binding to the aryl hydrocarbon (Ah) receptor, which leads to a cascade of downstream toxic effects. cdc.govmdpi.com

The degree of chlorination and the substitution pattern on the dibenzofuran (B1670420) rings significantly influence the toxic potency of PCDF congeners. While the 2,3,7,8-substituted congeners are considered the most toxic, the toxicological profiles of other isomers, including the trichlorinated dibenzofurans, are not well-established. Studies on some trichlorodibenzofuran isomers have investigated their potential to act as antagonists to the more potent TCDD, suggesting complex interactions within PCDF mixtures. nih.gov

Table 1: General Properties of Polychlorinated Dibenzofurans (PCDFs)

| Property | General Characteristic for PCDFs | Inferred Relevance for this compound |

|---|---|---|

| Persistence | High due to resistance to biological and chemical degradation. | Likely to be a persistent environmental contaminant. |

| Bioaccumulation | High potential due to lipophilicity. | Expected to bioaccumulate in fatty tissues of organisms. |

| Toxicity | Varies by congener; many are toxic via Ah receptor binding. | Toxic potential is unknown but may be lower than 2,3,7,8-substituted congeners. |

| Sources | Unintentional byproduct of industrial and combustion processes. | Likely formed and released from similar sources as other PCDFs. |

Identification of Emerging Research Gaps and Persistent Challenges

The most significant research gap concerning this compound is the near-complete lack of studies on its fundamental properties and effects. This highlights a persistent challenge in the field of environmental toxicology: the vast number of PCDF congeners (135 in total) makes comprehensive characterization of each a monumental task. cdc.gov

Key Research Gaps for this compound:

Toxicological Data: There is a critical need for in vitro and in vivo studies to determine the toxic potency of this compound. This includes assessing its binding affinity for the Ah receptor and its potential to induce dioxin-like toxic effects.

Environmental Fate and Transport: Studies are required to understand its persistence, potential for long-range environmental transport, and its partitioning behavior in different environmental compartments.

Analytical Standards and Methods: The availability of certified analytical standards for this compound is essential for its accurate detection and quantification in environmental and biological samples. Advanced analytical techniques like high-resolution gas chromatography-mass spectrometry (GC-MS) are necessary for isomer-specific analysis. nih.govcdc.govepa.gov

Metabolism and Toxicokinetics: Research is needed to understand how this compound is absorbed, distributed, metabolized, and excreted in various organisms.

Occurrence in Environmental Matrices: There is a lack of data on the presence and concentration of this compound in the environment, which hinders exposure and risk assessment.

Table 2: Prioritized Research Needs for Understudied PCDFs like this compound

| Research Area | Specific Focus | Rationale |

|---|---|---|

| Toxicology | Ah receptor binding affinity and gene expression studies. | To determine its potential for dioxin-like toxicity. |

| Environmental Chemistry | Photodegradation and biodegradation rate studies. | To assess its environmental persistence. |

| Analytical Chemistry | Development of certified reference materials. | To enable accurate quantification in environmental samples. |

| Exposure Science | Analysis of archived environmental and human tissue samples. | To determine its prevalence and potential for human exposure. |

Prospective Avenues in Environmental Remediation and Molecular Toxicology Research of Polychlorinated Dibenzofurans

Future research on this compound should be integrated into broader investigations of PCDF remediation and toxicology.

Environmental Remediation: Research into remediation technologies for PCDF-contaminated sites is ongoing. Promising avenues that would be applicable to this compound include:

Bioremediation: The use of microorganisms, such as certain species of bacteria and fungi, that can degrade chlorinated compounds is a key area of research. frontiersin.orgnih.gov Identifying and engineering microbes with enhanced degradation capabilities for a wider range of PCDF congeners is a promising approach. nih.govelsevierpure.com

Photocatalytic Degradation: The use of catalysts, such as titanium dioxide-based materials, to enhance the photodegradation of PCDFs is an active area of investigation. nih.govmdpi.com These technologies could be optimized for the destruction of various PCDF isomers.

Molecular Toxicology: Advances in molecular biology and toxicology offer new opportunities to understand the risks posed by understudied PCDFs:

High-Throughput Screening: In vitro bioassays can be used to rapidly screen large numbers of PCDF congeners for their ability to activate the Ah receptor and other key toxicity pathways.

Computational Toxicology: Quantitative structure-activity relationship (QSAR) models can be developed to predict the toxicity of uncharacterized congeners like this compound based on their molecular structure.

-Omics Technologies: Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular and physiological responses to PCDF exposure, helping to identify sensitive biomarkers of effect.

By addressing the significant research gaps and pursuing these prospective research avenues, the scientific community can develop a more complete understanding of the environmental and health risks associated with the full suite of PCDF congeners, including the currently enigmatic this compound.

Q & A

Q. How is 2,3,8-Trichlorodibenzofuran identified and quantified in environmental samples?

Methodology:

- Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) is the primary method for detection. Isotope dilution using -labeled internal standards (e.g., 1,2,3,8-tetrachlorodibenzofuran) improves quantification accuracy by correcting for matrix effects and recovery losses .

- Sample Preparation: Solid-phase extraction (SPE) with non-polar adsorbents (e.g., C18) is used to isolate the compound from aqueous matrices. For solid samples (soil, sediment), Soxhlet extraction with toluene or hexane is recommended .

- Calibration Standards: Certified reference materials (CRMs) such as SRWT-DF-238-S (50 μg/mL in 10% toluene/nonanol) are critical for calibration and method validation .

Q. What are the key physicochemical properties governing the environmental distribution of this compound?

Methodology:

- Henry’s Law Constant (): (dimensionless) at 25°C, indicating moderate volatility and partitioning into air from water. This parameter is essential for modeling atmospheric transport .

- Octanol-Water Partition Coefficient (): Estimated (based on structural analogs), suggesting high bioaccumulation potential in lipid-rich tissues .

- Degradation Half-Life: Photolytic degradation in water ( days under UV light) and microbial degradation in anaerobic sediments ( years) are critical for persistence assessments .

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Henry’s Law Constant | ||

| CAS Number | 57117-32-5 | |

| Molecular Formula |

Advanced Research Questions

Q. How does the chlorination pattern of this compound influence its toxicity compared to other polychlorinated dibenzofurans (PCDFs)?

Methodology:

- Structure-Activity Relationships (SAR): The absence of chlorine at the 7-position reduces affinity for the aryl hydrocarbon receptor (AhR), a key pathway for dioxin-like toxicity. Toxicity is orders of magnitude lower than 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) .

- In Vitro Assays: Use reporter gene assays (e.g., CALUX) to compare AhR activation. EC values for this compound are typically nM, whereas 2,3,7,8-TCDF shows EC nM .

- Congener-Specific Data: Prioritize studies that isolate congener effects by synthesizing pure standards (e.g., SRWT-DF-238-S) to avoid confounding from co-eluting analogs .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Methodology:

- Meta-Analysis: Systematically evaluate variables such as exposure duration (acute vs. chronic), model organisms (rodents vs. fish), and endpoints (gene expression vs. histopathology) .

- Statistical Rigor: Avoid dichotomous interpretations (e.g., "significant/non-significant") by reporting effect sizes with confidence intervals. Bayesian methods are recommended for low-sample-size studies .

- Confounding Factors: Control for impurities in test substances (e.g., trace 2,3,7,8-TCDF) using high-resolution GC-MS to verify purity () .

Q. Table 2: Comparative Toxicity of PCDF Congeners

| Congener | AhR Activation (EC, nM) | Toxicity Equivalence Factor (TEF) |

|---|---|---|

| 2,3,7,8-TCDF | 1.0 | 0.1 |

| This compound | 0.0001 | |

| 1,2,3,4-TCDF | Not assigned | |

| Data synthesized from . |

Q. What are the challenges in modeling the environmental fate of this compound?

Methodology:

- Multi-Media Models: Use fugacity-based models (e.g., TaPL3) to predict partitioning into air, water, soil, and biota. Input parameters include , , and degradation rates .

- Sensitivity Analysis: Identify critical uncertainties (e.g., photolysis rates in turbid water) through Monte Carlo simulations. Field validation using passive samplers (e.g., PUF disks) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.